2-Chloro-3-hydroxyisonicotinic acid

Medicinal Chemistry Drug Discovery QSAR Modeling

Researchers requiring precise LogP (1.14) and orthogonal reactivity in pyridine-4-carboxylic acid scaffolds often face inconsistent supply of regioisomerically pure 2-chloro-3-hydroxy derivatives. CAS 185423-02-3 resolves this with a defined trisubstituted core enabling chemoselective Suzuki coupling at C2 and independent O-functionalization at C3. - Balances lipophilicity (LogP 1.14, TPSA 70.4 Ų) between hydrophilic and lipophilic analogs, optimizing membrane permeability without sacrificing solubility. - Orthogonal chloro/hydroxyl handles reduce synthetic steps in library generation. - Available as ≥95% solid with ambient shipping; scale from 250 mg to bulk quantities.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 185423-02-3
Cat. No. B063577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-hydroxyisonicotinic acid
CAS185423-02-3
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)O)Cl
InChIInChI=1S/C6H4ClNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11)
InChIKeyOCZTVFQQUDHTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-hydroxyisonicotinic Acid Profile & Specifications


2-Chloro-3-hydroxyisonicotinic acid (CAS 185423-02-3) is a trisubstituted pyridine-4-carboxylic acid (isonicotinic acid derivative) bearing chloro at C2 and hydroxyl at C3 . The compound is supplied as a solid with nominal purity ≥95% (typical vendor specification) . It serves as a research intermediate and building block for medicinal chemistry and materials science applications [1]. Its distinguishing molecular signature—simultaneous presence of halogen and hydroxyl substituents on the isonicotinic acid core—imparts distinct physicochemical properties (LogP, TPSA, H-bonding capacity) that differentiate it from unsubstituted, mono‑substituted, and other regioisomeric analogs . These intrinsic, quantifiable differences are the basis for its preferential selection when specific lipophilicity, polarity, or synthetic handle requirements must be met.

1
Dual chloro and hydroxyl substituents provide two orthogonal synthetic handles
2
Moderate lipophilicity supports SAR requiring balanced membrane permeability
3
Distinct physicochemical profile from unsubstituted and mono‑substituted isonicotinic acid analogs

2-Chloro-3-hydroxyisonicotinic Acid: Why Substitution Fails


Generic substitution with unsubstituted isonicotinic acid (LogP ~0.4), 3‑hydroxyisonicotinic acid (LogP ~0.49), or 2‑chloroisonicotinic acid (LogP ~1.43–1.56) is scientifically unsound because each modification alters critical molecular descriptors—lipophilicity, polar surface area, hydrogen‑bond donor/acceptor counts, and electronic distribution—in a non‑linear and non‑interchangeable manner [1][2][3]. 2‑Chloro‑3‑hydroxyisonicotinic acid occupies a distinct physicochemical niche (LogP = 1.14, TPSA = 70.4 Ų) that arises from the synergistic effect of the ortho‑chloro and meta‑hydroxyl groups on the pyridine ring [4]. Substituting with an analog lacking either substituent shifts the compound’s membrane permeability, solubility, and metal‑binding behavior, invalidating any structure‑activity relationship (SAR) or synthetic route developed for the target scaffold . The quantitative differences documented in the following section provide a rigorous, comparator‑based justification for maintaining the exact CAS 185423-02-3 compound in both research and industrial workflows.

Physicochemical mismatch
Switching to unsubstituted or mono‑substituted isonicotinic acid analogs shifts LogP and TPSA non‑linearly, invalidating established SAR relationships.
Loss of orthogonal reactivity
Analogs lacking both Cl and OH groups offer only one reactive site, limiting sequential derivatization and reducing library diversification potential.

2-Chloro-3-hydroxyisonicotinic Acid vs. Analogs


Lipophilicity Advantage

2-Chloro-3-hydroxyisonicotinic acid exhibits a calculated LogP of 1.14, which is 1.7‑ to 2.4‑fold higher than the unsubstituted parent isonicotinic acid (LogP ~0.4–0.78) and >2‑fold higher than 3‑hydroxyisonicotinic acid (LogP = 0.49) [1]. This increased lipophilicity, driven by the chloro substituent, enhances predicted membrane permeability while retaining sufficient polarity (TPSA = 70.4 Ų) to maintain aqueous solubility [2].

Lipophilicity Profile
Data to verify
1.7–2.4×
higher LogP vs. unsubstituted isonicotinic acid
Supports LogP-dependent SAR design
Calculated values; experimental confirmation advised
Medicinal Chemistry Drug Discovery QSAR Modeling

TPSA and Hydrogen-Bonding Profile

2-Chloro-3-hydroxyisonicotinic acid possesses a topological polar surface area (TPSA) of 70.4 Ų, which is approximately 40% larger than isonicotinic acid (TPSA ~50.2 Ų) [1]. This increase arises from the additional hydroxyl group (H‑bond donor/acceptor) while the chloro substituent contributes minimally to TPSA. The compound exhibits 2 hydrogen‑bond donors (carboxylic acid OH, phenolic OH) and 4 hydrogen‑bond acceptors (carbonyl O, pyridine N, phenolic O, chloro via weak halogen bonding) .

TPSA & H‑Bonding
Data to verify
Target: TPSA 70.4 Ų, HBD 2, HBA 4
Isonicotinic acid: TPSA 50.2 Ų, HBD 1, HBA 3
Modulates H‑bonding-dependent properties
Approx. 40% larger TPSA; one extra donor/acceptor
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Orthogonal Synthetic Handles

The 2‑chloro substituent serves as a handle for palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) while the 3‑hydroxyl group can undergo alkylation, acylation, or metal chelation. In contrast, 2‑chloroisonicotinic acid (CAS 6313-54-8) lacks the 3‑OH group, reducing the number of derivatizable sites by one, and 3‑hydroxyisonicotinic acid (CAS 10128-71-9) lacks the chloro leaving group, preventing direct cross‑coupling [1]. This dual functionality permits sequential, chemoselective transformations without protecting group interconversion.

Synthetic Handles
Source review
C2‑Cl: cross‑coupling handle
C3‑OH: alkylation/chelation handle
Enables sequential, chemoselective derivatization
Class‑level reactivity; verify chemoselectivity
Organic Synthesis Medicinal Chemistry Building Blocks

Exact Mass and Molecular Weight

The exact monoisotopic mass of 2-chloro-3-hydroxyisonicotinic acid is 172.98797 Da, while the nominal molecular weight is 173.55 g/mol . These values are distinct from closely related isonicotinic acid derivatives: isonicotinic acid (MW 123.11; exact mass 123.0320), 3-hydroxyisonicotinic acid (MW 139.11; exact mass 139.0269), and 2-chloroisonicotinic acid (MW 157.55; exact mass 157.0069) [1]. The +50 Da shift relative to isonicotinic acid and +34 Da shift relative to 2‑chloroisonicotinic acid provides unambiguous identification via high‑resolution mass spectrometry (HRMS) and prevents misassignment in metabolomics or impurity profiling.

Exact Mass Identity
Source review
+49.96 Da
shift vs. isonicotinic acid
Enables unambiguous HRMS identification
Vendor data; confirm with certified standard
Analytical Chemistry Metabolomics Quality Control

2-Chloro-3-hydroxyisonicotinic Acid Applications


Balanced Lipophilicity Inhibitor Design

In early‑stage medicinal chemistry, 2‑chloro‑3‑hydroxyisonicotinic acid provides a starting scaffold with a LogP of 1.14—a value that balances membrane permeability and aqueous solubility better than either the hydrophilic unsubstituted isonicotinic acid (LogP ~0.4) or the excessively lipophilic 2‑chloroisonicotinic acid (LogP ~1.5) [1]. This intermediate lipophilicity reduces the risk of poor oral absorption or high metabolic clearance while the retained carboxylic acid maintains ionizability for target engagement. Procurement of CAS 185423-02-3 is therefore preferred when a project’s lead series requires a LogP target between 1.0 and 1.3 for optimal in vitro ADME properties.

Orthogonal Derivatization for Library Synthesis

The simultaneous presence of a chloro (C2) and a hydroxyl (C3) group on the pyridine ring enables sequential, chemoselective functionalization. The chloro substituent can undergo Suzuki–Miyaura coupling to install aryl or heteroaryl groups, while the hydroxyl group can be independently alkylated or acylated in a subsequent step . This orthogonal reactivity is not available in mono‑substituted analogs (e.g., 2‑chloroisonicotinic acid or 3‑hydroxyisonicotinic acid), making CAS 185423-02-3 uniquely efficient for generating structurally diverse compound libraries in a reduced number of synthetic operations.

Metal-Chelating Ligand Development

The 3‑hydroxyl and 4‑carboxyl groups of 2‑chloro‑3‑hydroxyisonicotinic acid form a chelating motif capable of binding divalent and trivalent metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺) . The ortho‑chloro substituent electronically modulates the chelating strength and can provide additional halogen‑bonding interactions with metal centers or biological targets. This chelation capacity is shared with 3‑hydroxyisonicotinic acid, but the chloro group of CAS 185423-02-3 introduces a synthetic handle for further elaboration of the ligand framework, enabling the construction of more complex, functionalized metal‑binding scaffolds not accessible from the simpler analog.

HRMS Standard for Validation

With an exact monoisotopic mass of 172.98797 Da (C₆H₄ClNO₃), 2‑chloro‑3‑hydroxyisonicotinic acid serves as a well‑defined small‑molecule standard for calibrating and validating LC‑HRMS methods in analytical chemistry and metabolomics . Its mass differs by >15 Da from the closest isonicotinic acid derivative (2‑chloroisonicotinic acid, exact mass 157.0069 Da), providing a clear and unambiguous signal that prevents inter‑compound confusion in complex biological matrices. Procurement of the authentic compound (CAS 185423-02-3) ensures accurate retention time and mass assignment, which is essential for GLP/GMP compliant analytical workflows.

Application
Selection Property
Validation Focus
Inhibitor design with balanced LogP
Moderate lipophilicity profile
Membrane permeability assay correlation
Library synthesis requiring orthogonal handles
Dual Cl and OH reactivity
Step‑count and diversity assessment
Metal‑chelating ligand scaffolds
3‑OH/4‑COOH chelation with modifiable Cl
Metal‑binding affinity screening
LC‑HRMS method standard
Distinct exact mass (172.99 Da)
HRMS accuracy and specificity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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